molecular formula C28H30Cl2N2O3 B12635011 C28H30Cl2N2O3

C28H30Cl2N2O3

Katalognummer: B12635011
Molekulargewicht: 513.5 g/mol
InChI-Schlüssel: POPICUHRDCYWDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the molecular formula C28H30Cl2N2O3 is a complex organic molecule. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes 28 carbon atoms, 30 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 3 oxygen atoms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C28H30Cl2N2O3 involves multiple steps, including the formation of intermediate compounds. The preparation methods typically involve the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of This compound often employs large-scale synthesis techniques that are optimized for efficiency and cost-effectiveness. These methods may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions

C28H30Cl2N2O3: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of This compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of This compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce compounds with additional oxygen-containing functional groups, while reduction reactions may yield compounds with increased hydrogen content .

Wissenschaftliche Forschungsanwendungen

C28H30Cl2N2O3: has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of C28H30Cl2N2O3 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Eigenschaften

Molekularformel

C28H30Cl2N2O3

Molekulargewicht

513.5 g/mol

IUPAC-Name

8-[[(1-benzylpiperidin-4-yl)amino]methyl]-7-hydroxy-4-phenylchromen-2-one;dihydrochloride

InChI

InChI=1S/C28H28N2O3.2ClH/c31-26-12-11-23-24(21-9-5-2-6-10-21)17-27(32)33-28(23)25(26)18-29-22-13-15-30(16-14-22)19-20-7-3-1-4-8-20;;/h1-12,17,22,29,31H,13-16,18-19H2;2*1H

InChI-Schlüssel

POPICUHRDCYWDD-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1NCC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)O)CC5=CC=CC=C5.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.